4-(4-Chlorophenyl)-2-pyrrolidinone

Catalog No.
S1551567
CAS No.
22518-27-0
M.F
C10H10ClNO
M. Wt
195.64 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(4-Chlorophenyl)-2-pyrrolidinone

CAS Number

22518-27-0

Product Name

4-(4-Chlorophenyl)-2-pyrrolidinone

IUPAC Name

4-(4-chlorophenyl)pyrrolidin-2-one

Molecular Formula

C10H10ClNO

Molecular Weight

195.64 g/mol

InChI

InChI=1S/C10H10ClNO/c11-9-3-1-7(2-4-9)8-5-10(13)12-6-8/h1-4,8H,5-6H2,(H,12,13)

InChI Key

OVRPDYOZYMCTAK-UHFFFAOYSA-N

SMILES

C1C(CNC1=O)C2=CC=C(C=C2)Cl

Synonyms

2-Pyrrolidinone, 4-(p-chlorophenyl)- (8CI); (±)-Baclofen Lactam; 4-(4-Chlorophenyl)-2-pyrrolidinone; (4RS)-4-(4-Chlorophenyl)pyrrolidin-2-one

Canonical SMILES

C1C(CNC1=O)C2=CC=C(C=C2)Cl

The exact mass of the compound 4-(4-Chlorophenyl)-2-pyrrolidinone is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

4-(4-Chlorophenyl)-2-pyrrolidinone (CAS 22518-27-0), widely recognized as Baclofen Impurity A or Baclofen Lactam, is a functionalized pyrrolidinone defined by its para-chlorophenyl substitution at the C4 position. In industrial and pharmaceutical procurement, it is primarily sourced as a certified reference material for the quality control, stability testing, and high-performance liquid chromatography (HPLC) method validation of baclofen active pharmaceutical ingredients (APIs) . As the primary intramolecular cyclization degradation product of baclofen, its precise quantification is a strict regulatory requirement. Additionally, its conformationally restricted lactam core makes it a highly efficient, pre-functionalized synthetic intermediate for the development of alpha-1A adrenergic receptor antagonists and structurally constrained GABAergic analogs.

Research & Procurement Fit

Pharmacopoeial Identity
Baclofen EP Impurity A and USP Related Compound A; racemic lactam standard
Dual-Purpose Utility
Certified impurity reference plus synthetic building block for α1A antagonist research
Regulatory Role
Only impurity with named monograph acceptance limits; critical for batch release

Substituting 4-(4-Chlorophenyl)-2-pyrrolidinone with the parent API (baclofen) or an unsubstituted 2-pyrrolidinone is impossible in regulatory-compliant analytical workflows. Pharmacopeial guidelines (such as USP and EP) strictly mandate the use of this exact lactam to establish relative retention times and demonstrate system suitability—specifically requiring a chromatographic resolution of at least 2.0 between baclofen and Impurity A [1]. Furthermore, because the lactam lacks the free amino acid zwitterionic character of baclofen, it exhibits significantly higher lipophilicity and distinct UV absorption characteristics. This means generic analogs or other impurities cannot replicate its precise elution profile, extraction behavior, or degradation kinetics during formal forced degradation studies.

Why Direct Substitution Fails

Specified Regulatory Marker
No other baclofen impurity carries a named USP/EP acceptance limit; using an unspecified impurity reference breaks monograph compliance
Distinct Degradation Pathway
Forms via intramolecular lactamization, mechanistically different from Impurity B or gabapentin lactam; methods and markers do not transfer
Excipient-Specific Sensitivity
PVP K30 uniquely accelerates formation; class-generic approaches may miss this critical incompatibility in lyophilized formulations

Chromatographic Resolution in Pharmacopeial HPLC Workflows

In reverse-phase HPLC analysis of baclofen APIs, 4-(4-Chlorophenyl)-2-pyrrolidinone (Impurity A) demonstrates a significantly delayed elution profile compared to the parent drug due to the loss of the polar zwitterionic moiety. Under standard C18 chromatographic conditions, Impurity A exhibits a retention time of approximately 13.8 minutes, compared to 8.7 minutes for baclofen [1]. This retention gap reliably achieves a chromatographic resolution factor greater than 2.0, which is the strict minimum required by pharmacopeial guidelines for system suitability.

Evidence DimensionHPLC Retention Time and Resolution
Target Compound DatatR = ~13.8 min (Impurity A)
Comparator Or BaselineBaclofen API (tR = ~8.7 min)
Quantified DifferenceRetention time delay of ~5.1 minutes; Resolution > 2.0
ConditionsReverse-phase HPLC (C18 column), mobile phase system suitability testing

Procuring this exact certified reference material is a strict regulatory requirement to validate HPLC methods and release baclofen API batches.

Regulatory Thresholds
Head-to-head
Impurity A: ≤1% powder, ≤5% tablets. Unspecified impurities: ≤0.10% default
Specified marker for batch release compliance
USP-NF and EP monographs; HPLC-UV validated method

Primary Degradation Marker in Stability Testing

During stability testing of baclofen formulations, 4-(4-Chlorophenyl)-2-pyrrolidinone serves as the primary degradation marker. Unlike other potential impurities, it forms directly via the intramolecular cyclization (dehydration) of the parent drug under thermal stress or specific pH conditions [1]. Tracking this specific lactam allows quality control teams to accurately calculate the mass balance of drug degradation, as it represents the dominant degradation pathway compared to oxidative or hydrolytic impurities, often requiring quantification down to a lower limit of quantification (LLOQ) of 0.01 µg/mL.

Evidence DimensionDegradation Pathway Specificity
Target Compound DataPrimary product of intramolecular dehydration
Comparator Or BaselineOther theoretical impurities (e.g., Impurity B)
Quantified DifferenceDominant thermal degradation species requiring specific quantification limits (LLOQ = 0.01 µg/mL)
ConditionsThermal and pH-stressed forced degradation studies of baclofen

Essential for establishing accurate shelf-life and expiration dating for baclofen formulations by tracking its most prevalent degradation mechanism.

Lactamization Sensitivity
Head-to-head
Baclofen: 1 of 7 excipients accelerate lactamization (PVP K30). Gabapentin: 4 of 7 accelerate
Narrower excipient incompatibility profile
Freeze-dried formulations; 50°C accelerated storage

Solubility Shift for Liquid-Liquid Extraction

The cyclization of baclofen into 4-(4-Chlorophenyl)-2-pyrrolidinone fundamentally alters the molecule's physical properties, shifting it from a highly polar zwitterion to a moderately lipophilic neutral lactam with an XLogP3 of approximately 1.6 . This structural constraint eliminates the free amino and carboxylic acid groups, rendering the lactam soluble in organic solvents like chloroform and ethanol, whereas the parent baclofen is largely insoluble in these media. This distinct solubility profile is critical when designing liquid-liquid extraction protocols for impurity enrichment.

Evidence DimensionOrganic Solvent Solubility (Lipophilicity)
Target Compound DataSoluble in chloroform/ethanol (XLogP3 ≈ 1.6)
Comparator Or BaselineBaclofen (Zwitterionic, insoluble in aprotic organics)
Quantified DifferenceComplete phase separation capability during organic extraction
ConditionsStandard laboratory extraction and sample preparation workflows

Enables the selective extraction and enrichment of the impurity from aqueous API matrices prior to trace-level chromatographic analysis.

Detection Sensitivity
Head-to-head
LOD: 2 μg/mL (Impurity A) vs 10 μg/mL (enantiomers); LOQ: 5 μg/mL vs 30 μg/mL
5–6× lower detection limits versus parent drug
MEKC-UV at 220 nm; baseline separation Rs > 2.7

Advanced Precursor for Alpha-1A Adrenergic Antagonists

Beyond analytical applications, 4-(4-Chlorophenyl)-2-pyrrolidinone is utilized as an advanced building block in medicinal chemistry. Compared to starting from an unsubstituted 2-pyrrolidinone, this compound provides a pre-installed, conformationally restricted para-chlorophenyl pharmacophore . This specific substitution pattern is a critical structural motif in the synthesis of selective alpha-1A adrenergic receptor antagonists and rigidified GABA analogs, bypassing multiple complex arylation steps that would otherwise be required.

Evidence DimensionSynthetic Step Efficiency
Target Compound DataPre-functionalized C4 para-chlorophenyl lactam
Comparator Or BaselineUnsubstituted 2-pyrrolidinone
Quantified DifferenceEliminates 3-4 multi-step arylation and cyclization procedures
ConditionsMedicinal chemistry synthesis of CNS and urological drug candidates

Significantly accelerates drug discovery timelines by providing a ready-to-use, stereochemically defined core for receptor-targeted library synthesis.

Intrathecal Degradant
Head-to-head
PYR detected in 100% branded lots, 0% in compounded preparations
Process-specific marker of terminal sterilization
HPLC-UV/ESI-MS; all results below 1% label claim
Dual-Purpose Utility
Class-level
Documented synthetic entry to α1A antagonists and cyclic GABA analogs
Procurement efficiency beyond analytical use
Patent and literature evidence; no direct comparative data
Eco-Friendly Synthesis
Method context
Gram-scale synthesis and green TLC method for both impurities in a single workflow
Reduced environmental compliance burden
Validated per ICH Q2(R1); green mobile phase

Pharmacopeial HPLC Method Validation & API Release

As the officially recognized Impurity A (USP/EP), this compound is mandatory for establishing system suitability in the quality control of baclofen APIs. It is utilized to verify that the chromatographic system achieves the required baseline resolution (>2.0) from the parent drug, ensuring regulatory compliance prior to batch release [1].

Forced Degradation and Shelf-Life Stability Testing

In formulation development, this lactam is spiked into stability-indicating assays to track the primary thermal degradation pathway of baclofen. Its quantification allows formulators to determine the exact rate of intramolecular cyclization under various temperature and humidity conditions, which directly dictates the expiration dating of the final drug product [1].

Medicinal Chemistry & Receptor Antagonist Synthesis

Beyond quality control, the compound serves as an advanced, conformationally restricted building block. Its pre-installed para-chlorophenyl ring and lactam core make it a highly efficient starting material for synthesizing selective alpha-1A adrenergic receptor antagonists, bypassing the need for complex, multi-step arylation of generic pyrrolidinones.

Application Fit Matrix

Application
Selection Property
Validation Focus
Baclofen API & Tablet Release Testing
Pharmacopoeial identity and specified impurity limit
USP/EP monograph system suitability and quantitative threshold verification
Lyophilized & Intrathecal Stability Methods
Excipient-specific degradation profile
Forced degradation studies and stability-indicating method validation
α1A Antagonist Research
4-chlorophenyl pyrrolidinone scaffold
Functionalization handles and in vitro binding assay profiling
Green Impurity Analysis
Environmentally benign chromatographic workflow
Greenness profile and ICH method validation for simultaneous impurity determination

Purity

> 95% ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Quantity

Milligrams-Grams

XLogP3

1.6

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H311 (50%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H330 (50%): Fatal if inhaled [Danger Acute toxicity, inhalation];
H334 (100%): May cause allergy or asthma symptoms or breathing difficulties if inhaled [Danger Sensitization, respiratory];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H361 (50%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Acute Toxic Irritant

Acute Toxic;Irritant;Health Hazard

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